5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid
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Overview
Description
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate fluorinated carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with this compound chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogenation, nitration, and sulfonation reactions are common, where the fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids
- Oxazole derivatives
Uniqueness
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid stands out due to its unique fluorinated structure, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and target specificity .
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-7-5(15-9(11)14)3-2-4(10)6(7)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
ZMXDHVKMQVXIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=O)O)F)OC1=O |
Origin of Product |
United States |
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